molecular formula C9H13N3O B12358913 Glycine, N-(4-methylphenyl)-, hydrazide

Glycine, N-(4-methylphenyl)-, hydrazide

Cat. No.: B12358913
M. Wt: 179.22 g/mol
InChI Key: VNNYGBIQQVJHQW-UHFFFAOYSA-N
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Description

2-(p-Tolylamino)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a hydrazide functional group attached to an acetohydrazide backbone, with a p-tolylamino substituent. It is often used as a ligand in coordination chemistry and has shown promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolylamino)acetohydrazide typically involves the reaction of p-toluidine with ethyl chloroacetate to form ethyl 2-(p-tolylamino)acetate. This intermediate is then treated with hydrazine hydrate to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for 2-(p-Tolylamino)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylamino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

Biochemical Applications

1.1. CFTR Inhibition
One of the significant applications of glycine hydrazides is their role as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that these compounds can occlude the CFTR pore, which is crucial in cystic fibrosis pathology. The compound N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101) was identified as a potent CFTR inhibitor with a Ki value below 10 µM. This compound demonstrated superior water solubility and a rapid mechanism of action compared to existing inhibitors like CFTR(inh)-172 .

1.2. Antidiarrheal Properties
Glycine hydrazides have also been investigated for their potential as antidiarrheal agents, particularly in enterotoxic-mediated secretory diarrheas. The ability to modulate CFTR activity suggests that these compounds could be beneficial in treating conditions characterized by excessive chloride ion secretion .

Pharmacological Applications

2.1. Cancer Therapeutics
Recent studies have highlighted the anticancer potential of glycine hydrazide derivatives. For instance, certain synthesized derivatives exhibited significant antiproliferative activity against various cancer cell lines, including colon carcinoma (HCT-116). These compounds were found to outperform standard chemotherapeutic agents like 5-fluorouracil in terms of efficacy . Molecular docking studies further confirmed the interaction between these derivatives and cancer cell targets, indicating their potential as novel anticancer drugs.

2.2. Glycine Metabolism Modulation
Research has indicated that glycine hydrazides can modulate glycine metabolism pathways, which are critical in various diseases including cancer and neurological disorders. By targeting glycine cleavage system P-protein (GLDC), these compounds may help regulate intracellular glycine levels and influence cellular processes such as DNA replication and glycolysis in cancer cells . This modulation could lead to new therapeutic strategies for treating metabolic disorders and cancers associated with altered glycine metabolism.

Synthesis and Characterization

The synthesis of glycine hydrazides typically involves straightforward chemical reactions that do not require harsh conditions or toxic reagents. This ease of synthesis allows for large-scale production and modification of the compounds to enhance their efficacy and specificity towards different biological targets .

Case Study 1: Anticancer Activity
A study conducted on various glycine hydrazide derivatives demonstrated their ability to induce apoptosis in cancer cells while sparing non-malignant cells. The derivatives were evaluated using MTT assays to determine their cytotoxic effects on HCT-116 cells, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Modulation of Glycine Metabolism
In another study focusing on glycine metabolism modulation, researchers found that specific glycine hydrazide derivatives could effectively inhibit GLDC activity, leading to alterations in cellular glycine levels and subsequent effects on cell proliferation and survival in cancer models .

Mechanism of Action

The mechanism of action of 2-(p-Tolylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolylamino)acetohydrazide is unique due to its specific p-tolylamino substituent, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a compound of significant interest in various research fields .

Biological Activity

Glycine, N-(4-methylphenyl)-, hydrazide, also known as 4-methylphenyl glycine hydrazide, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

Glycine hydrazides are synthesized through the condensation of glycine derivatives with hydrazine. The specific structure of this compound includes a 4-methylphenyl group attached to the nitrogen of the hydrazide functional group. This modification is significant as it influences the compound's biological properties.

Antimicrobial Activity

Hydrazides, including Glycine, N-(4-methylphenyl)-, have been reported to exhibit antibacterial and antifungal activities. A systematic review highlighted that various hydrazide derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1.9 to >100 μg/mL, indicating varying levels of potency against different strains .

CompoundMIC (μg/mL)Target Organism
4p1.9Staphylococcus aureus
4l3.9Escherichia coli
4n7.8Bacillus subtilis

Anti-inflammatory Activity

Research has shown that certain glycine hydrazides possess anti-inflammatory properties. For instance, studies involving novel derivatives demonstrated significant inhibition of nitric oxide (NO) synthesis in vitro, suggesting potential applications in treating inflammatory conditions . The anti-inflammatory effects were often compared with standard drugs like meloxicam.

Antidiabetic and Antitumor Properties

Glycine hydrazides have also been investigated for their antidiabetic and antitumor activities. Specific studies indicated that these compounds could lower blood glucose levels and exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves modulation of metabolic pathways and induction of apoptosis in tumor cells.

Case Studies

  • Cystic Fibrosis Research : A notable study identified glycine hydrazides as inhibitors of cystic fibrosis transmembrane conductance regulator (CFTR) channels. The compound GlyH-101 demonstrated significant inhibitory potency with a K_i value of 4.3 μM, indicating its potential as a therapeutic agent for cystic fibrosis by blocking chloride ion conductance .
  • Antimicrobial Efficacy : In vivo experiments showed that certain glycine hydrazide derivatives exhibited low acute toxicity (LD50 > 1000 mg/kg) while maintaining effective antimicrobial activity comparable to established antibiotics . This suggests a favorable safety profile for further development.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazides act by inhibiting key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Membrane Interaction : The lipophilic nature of the phenyl group enhances membrane permeability, allowing better interaction with cellular targets.
  • Receptor Modulation : Some studies suggest that glycine hydrazides may modulate receptor activity related to pain and inflammation.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(4-methylphenyl)acetohydrazide

InChI

InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3

InChI Key

VNNYGBIQQVJHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CN)N

Origin of Product

United States

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